molecular formula C8H12O4 B2493127 Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate CAS No. 2361634-99-1

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate

Cat. No.: B2493127
CAS No.: 2361634-99-1
M. Wt: 172.18
InChI Key: SKLGLCDFXVLJMB-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is a bicyclic ester derivative featuring a 2,5-dihydropyran scaffold substituted with a hydroxymethyl group and a methyl carboxylate moiety at position 6. Its structure combines both hydrophilic (hydroxymethyl) and lipophilic (methyl ester) functionalities, enabling tunable solubility and reactivity.

Properties

IUPAC Name

methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLGLCDFXVLJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC=CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Aluminum Hydride (LAH) Reduction

The ketone group in the cyclohexenone intermediate is reduced to a secondary alcohol using LAH in dry diethyl ether:

  • Reaction Time : 4 hours at 0°C.
  • Yield : 85–90%.

Selective Oxidation with Manganese Dioxide

The allylic alcohol undergoes oxidation with activated manganese dioxide (MnO₂) in chloroform to introduce the hydroxymethyl group:

  • Conditions : Stirring for 12–16 hours at room temperature.
  • Yield : 70–75%.
  • Mechanism : MnO₂ selectively oxidizes allylic alcohols without over-oxidizing other functional groups.

The product, 6-hydroxymethyl-2,6-dimethyl-2-cyclohexen-1-one , is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Cyclization to Dihydropyran Ring

Acid-Catalyzed Cyclization

The cyclohexenone derivative is treated with a catalytic amount of p-toluenesulfonic acid (p-TSA) in refluxing toluene to induce cyclization:

  • Reaction Time : 6–8 hours.
  • Yield : 60–65%.
  • Product : Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is obtained as a colorless oil.

Alternative Ring-Closing Metathesis

In some protocols, a Grubbs catalyst (e.g., 2nd generation) facilitates ring-closing metathesis of diene precursors:

  • Substrate : Diene synthesized via Wittig reaction of phosphoranes with aldehydes.
  • Yield : 50–55%.

Esterification and Functional Group Interconversion

Fischer Esterification

Analytical Data and Characterization

Spectroscopic Properties

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (m, 1H, CH₂OH), 3.72 (s, 3H, OCH₃), 2.85–2.60 (m, 4H, pyran ring H).
  • ¹³C NMR : 170.8 ppm (C=O), 65.2 ppm (CH₂OH).
  • IR (cm⁻¹) : 3450 (O-H), 1720 (C=O ester), 1650 (C=C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may yield 2,3-dihydropyran byproducts. Using bulky bases (e.g., LDA) favors the desired 2,5-dihydropyran.
  • Oxidation Over-reduction : MnO₂ must be freshly activated to avoid ketone formation.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
  • Catalyst Recycling : Grubbs catalyst recovery via silica gel filtration improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Scientific Research Applications

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate has a wide array of applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Research indicates that pyran derivatives exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of dihydropyrans have demonstrated activity against human cancer cell lines such as MCF-7 and SW-480 .
  • Antioxidant Properties : The ability to scavenge free radicals is crucial for developing anti-inflammatory and anticancer agents. This compound may contribute to this field through its reactive functional groups .

Organic Synthesis

Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

  • Cascade Reactions : The compound can participate in multi-step reactions leading to the formation of various biologically active compounds .
  • Building Blocks for Pharmaceuticals : Its functional groups allow it to be modified into various derivatives that can enhance drug efficacy or reduce side effects.

Material Science

The compound's properties may also lend themselves to applications in creating specialty chemicals and materials. Its stability and reactivity make it suitable for:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to impart specific properties to materials.

Case Studies

  • Anticancer Research : A study evaluated various dihydropyran derivatives against cancer cell lines. Compounds similar to this compound showed promising IC50 values indicating potential as anticancer agents .
  • Synthesis Efficiency : Research demonstrated high yields (up to 95%) in synthesizing related dihydropyran derivatives using advanced catalytic methods. This highlights the efficiency of using this compound as a precursor in complex organic syntheses .

Mechanism of Action

The mechanism of action of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate ester groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, synthetic methodologies, physicochemical properties, and inferred biological relevance, based on structurally related compounds from the provided evidence.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Characteristics
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate C₈H₁₂O₅ 188 Hydroxymethyl, methyl carboxylate Moderate polarity; ester hydrolysis susceptibility
11a (Molecules, 2012) C₁₅H₁₂N₄O₃ 296 Amino, cyano, phenyl Electron-withdrawing cyano groups enhance electrophilicity
11b (Molecules, 2012) C₁₈H₁₈N₃O₅ 356 Amino, ethyl carboxylate, cyano Ethyl ester increases lipophilicity vs. methyl ester
6,7-Dihydroxy-7-(hydroxymethyl)-... (Analyses of Chemical Com, 2021) C₁₆H₂₂O₁₂ 406 Multiple hydroxyl, tetrahydro-pyran High hydrophilicity; strong hydrogen-bonding capacity

Key Observations:

  • Substituent Effects: The target compound’s hydroxymethyl group enhances water solubility compared to cyano- or phenyl-substituted analogs (e.g., 11a/b) , but it is less polar than polyhydroxylated derivatives (e.g., compounds) .
  • Ester Reactivity: The methyl carboxylate in the target compound is expected to hydrolyze faster than ethyl esters (e.g., 11b) due to steric and electronic factors .

Physicochemical Properties

Property Target Compound 11a 11b Compound
Solubility in Water Moderate Low Low to moderate High
Lipophilicity (LogP)* ~0.5 (estimated) ~2.1 (calculated) ~1.8 (calculated) <-2.0 (estimated)
Thermal Stability Stable <200°C Decomposes >150°C Decomposes >160°C Likely hygroscopic

*Estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is a compound of growing interest in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dihydropyran ring with a hydroxymethyl group and a carboxylate moiety. Its molecular formula is C8H12O4C_8H_{12}O_4, and it possesses several functional groups that contribute to its reactivity and biological interactions.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. Common methods include:

  • Condensation Reactions : Utilizing aldehydes or ketones with dihydropyran derivatives.
  • Cyclization Techniques : Employing acid-catalyzed cyclization of suitable precursors.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has shown potential in:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : The compound can interact with cellular receptors, influencing signal transduction pathways.

Pharmacological Potential

Research indicates that this compound exhibits:

  • Antitumor Activity : Some studies suggest that this compound can inhibit tumor cell proliferation by affecting topoisomerase activity, similar to other compounds in its class .
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Studies : A study demonstrated that derivatives of hydroxymethyl compounds showed marked antiproliferative effects on mammalian cells. The mechanism involved inhibition of topoisomerase II, suggesting that this compound could have similar effects .
  • Enzyme Interaction Studies : Research highlighted the ability of this compound to interact with various enzymes, suggesting its role as a potential lead compound for drug development targeting metabolic disorders.
  • Comparative Analysis : When compared with other dihydropyran derivatives, this compound exhibited enhanced binding affinity to certain receptors, indicating its unique position among similar compounds .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionInteraction with metabolic enzymes

Table 2: Comparison with Similar Compounds

Compound NameAntitumor ActivityAnti-inflammatory Activity
This compoundModeratePotential
HydroxymethylbenzopsoralenHighLow
Dihydropyran DerivativeLowModerate

Q & A

Q. What are the established synthetic routes for Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate, and how do reaction conditions influence yield?

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the dihydropyran ring (δ 4.5–5.5 ppm for olefinic protons) and hydroxymethyl group (δ 3.5–4.0 ppm). DEPT-135 spectra distinguish CH₂ and CH₃ groups in the carboxylate moiety .
  • X-ray crystallography : Resolve spatial conformation, particularly the chair/boat configuration of the dihydropyran ring and hydrogen-bonding interactions involving the hydroxymethyl group. ORTEP-3 software is recommended for refining crystallographic data .

Q. What key functional groups dictate the compound’s reactivity?

Methodological Answer:

  • Hydroxymethyl (-CH₂OH) : Prone to oxidation (e.g., to carboxylic acids) or nucleophilic substitution. Protect with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses .
  • Dihydropyran ring : Participates in Diels-Alder reactions or ring-opening under acidic conditions.
  • Methyl carboxylate : Stabilizes intermediates via electron-withdrawing effects, facilitating nucleophilic attacks at the carbonyl carbon .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to induce enantioselectivity in spirocyclic analogs .
  • Temperature control : Lower temperatures (0–25°C) reduce racemization risks in stereosensitive steps .
  • Catalytic asymmetric synthesis : Explore Pd or Ru catalysts for enantioselective hydrogenation of intermediate ketones .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Dynamic NMR : Assess rotational barriers of the dihydropyran ring at variable temperatures (e.g., 25–60°C) to explain peak splitting anomalies .
  • DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental NMR data to validate conformational models .

Q. What challenges arise in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradients) to separate polar byproducts .
  • Side reactions : Monitor for dihydropyran ring oxidation or ester hydrolysis via LC-MS during process optimization .

Q. How does this compound interact with biological targets?

Methodological Answer:

  • Docking studies : Model interactions with enzymes (e.g., hydrolases) using the hydroxymethyl group as a hydrogen-bond donor.
  • In vitro assays : Test inhibition of HIV-1 integrase or bacterial β-lactamases, as seen in structurally related pyran derivatives .

Q. What are its applications in material science?

Methodological Answer:

  • Polymer precursors : The dihydropyran ring serves as a crosslinking site for thermosetting resins .
  • Coordination chemistry : Chelate metals (e.g., Cu²⁺) via the carboxylate and hydroxymethyl groups for catalytic applications .

Data Contradiction Analysis Example
Issue : Discrepancy in reported melting points for derivatives.
Resolution : Verify crystallinity via DSC and compare with literature (e.g., AldrichCPR derivatives ). Differences may arise from polymorphic forms or hydration states.

Q. Notes

  • For mechanistic studies, combine experimental kinetics (e.g., stopped-flow UV-Vis) with computational modeling .

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